molecular formula C22H24N4O3 B2567943 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine CAS No. 321998-76-9

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine

Cat. No. B2567943
CAS RN: 321998-76-9
M. Wt: 392.459
InChI Key: NGBBOMNRZQUQGA-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism, highlights the importance of selective inhibitors in deciphering the involvement of specific CYP isoforms in metabolizing various compounds. This understanding is critical for predicting drug-drug interactions (DDIs) in clinical settings (Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution reactions, including those involving piperidine and dinitrobenzenes, provide a fundamental basis for synthetic organic chemistry. These reactions are key for constructing complex molecules, including potentially bioactive compounds (Pietra & Vitali, 1972).

Minor Groove Binders

The study of minor groove binders, such as Hoechst 33258 and its analogues, shows the application of synthetic compounds in understanding DNA interactions and designing drugs with specific DNA-binding capabilities. These compounds have implications in developing therapeutic agents and biological tools (Issar & Kakkar, 2013).

Antifungal Pharmacophore Sites

Research on small molecules against Fusarium oxysporum highlights the significance of pharmacophore sites for antifungal activity. Understanding the structure-activity relationship (SAR) is essential for designing targeted molecules for treating fungal infections (Kaddouri et al., 2022).

Heterocyclic Compounds as Drug Scaffolds

The chemistry of heterocyclic compounds, such as pyrazolines and quinazolines, underlines their utility as scaffolds in synthesizing a wide range of bioactive molecules. These compounds serve as a basis for discovering new therapeutic agents with various pharmacological activities (Gomaa & Ali, 2020).

Ligands for D2-like Receptors

The synthesis and evaluation of ligands for D2-like receptors, which involve arylcycloalkylamines, point to the role of specific pharmacophoric groups in enhancing the potency and selectivity of binding affinity at these receptors. This research is relevant for developing antipsychotic agents (Sikazwe et al., 2009).

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-20-8-4-17(5-9-20)21-14-22(24-23-21)18-10-12-25(13-11-18)15-16-2-6-19(7-3-16)26(27)28/h2-9,14,18H,10-13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBOMNRZQUQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine

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